Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Beschreibung
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a heterocyclic compound featuring a spiro[4.5]decane core fused with oxygen, sulfur, and nitrogen atoms. The quinoxaline moiety (a bicyclic aromatic system with two nitrogen atoms) is linked via a ketone group to the spiro ring system. The 1-oxa-4-thia arrangement in the spiro ring introduces unique electronic and steric properties compared to purely oxygenated or sulfur-free analogs.
Eigenschaften
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(quinoxalin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15(14-11-17-12-3-1-2-4-13(12)18-14)19-7-5-16(6-8-19)21-9-10-22-16/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKDXTZBCRDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves the formation of the spirocyclic core followed by the attachment of the quinoxaline moiety. One approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then reacted with quinoxaline derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions using commercially available reagents and optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moiety or the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The spirocyclic structure may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound is compared to two analogs with related spirocyclic frameworks and substituents (Table 1):
Table 1: Structural Comparison of Target Compound and Analogs
Analysis of Structural and Functional Implications
Spiro Ring Heteroatoms
- The target compound’s 1-oxa-4-thia-8-azaspiro[4.5]decane core distinguishes it from Analog 1, which has a 1,4-dioxaspiro[4.5]decane system. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity and influence ring puckering dynamics compared to oxygen .
Aromatic Substituents
- The quinoxaline group in the target compound provides a larger π-conjugated system than the pyridine or phenyl groups in analogs. This could enhance binding to aromatic-rich biological targets (e.g., kinases) via π-π stacking.
- Analog 1’s indoline moiety introduces a saturated nitrogen heterocycle, possibly improving solubility but reducing rigidity compared to quinoxaline.
Hypothesized Pharmacological and Physicochemical Properties
- Lipophilicity : The sulfur atom in the target compound and Analog 2 may increase logP values compared to Analog 1, affecting membrane permeability.
- Metabolic Stability: Quinoxaline’s aromaticity could reduce oxidative metabolism rates relative to pyridine or indoline systems.
- Conformational Flexibility : The spiro ring’s puckering (governed by Cremer-Pople coordinates ) may differ between analogs due to heteroatom electronegativity, influencing target binding.
Biologische Aktivität
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound characterized by its unique molecular structure, which incorporates a quinoxaline moiety and a spirocyclic system. This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology, cancer therapy, and microbial inhibition.
1. Neuropharmacological Effects
Research indicates that quinoxalin derivatives often exhibit significant interactions with neurotransmitter systems. Specifically, quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has shown notable binding affinities for the 5-HT1A receptor and serotonin transporter , suggesting potential applications in mood regulation and treatment of anxiety disorders .
2. Cancer Therapeutics
The compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) , an enzyme that plays a critical role in DNA repair mechanisms. Inhibiting PARP1 can enhance the effectiveness of certain cancer therapies by promoting apoptosis in cancer cells . This mechanism positions quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone as a promising candidate for combination therapies in oncology.
3. Antimicrobial Properties
Quinoxalin derivatives have been explored for their ability to inhibit quorum sensing in bacteria, which is crucial for reducing virulence and biofilm formation. The specific activity of quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone in this regard remains to be fully elucidated but shows promise based on structural similarities to other known antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone, it is useful to compare it with other compounds that share similar structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline | Basic quinoxaline structure | Antimicrobial properties |
| Thiazolidinedione | Contains thiazole ring | Insulin sensitizing effects |
| Spirocyclic Compounds | Spirocyclic framework | Diverse pharmacological activities |
| Benzothiazole Derivatives | Benzothiazole core | Anticancer activity |
Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone stands out due to its unique combination of heteroatoms and spirocyclic structure, potentially contributing to its distinct biological activities compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to quinoxaline derivatives:
- Neuropharmacology : A study focusing on the effects of various quinoxaline derivatives on serotonin receptors demonstrated significant modulation of neurotransmission, suggesting therapeutic implications for mood disorders .
- Cancer Research : Research on PARP inhibitors has shown that compounds similar to quinoxalin derivatives can enhance the efficacy of chemotherapy by targeting DNA repair pathways .
- Microbial Studies : Investigations into quorum sensing inhibition have revealed that certain quinoxaline derivatives can effectively reduce bacterial virulence, paving the way for new antimicrobial strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
